molecular formula C5H7BF5KO B2860673 Potassium;[(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]-trifluoroboranuide CAS No. 2416056-38-5

Potassium;[(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]-trifluoroboranuide

Cat. No.: B2860673
CAS No.: 2416056-38-5
M. Wt: 228.01
InChI Key: DXLKLDVEYONOME-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This organoboron compound features a cyclopropane ring substituted with two fluorine atoms at positions 2,2 and a methoxymethyl group at position 2. The potassium trifluoroborate (KTrFB) moiety enhances stability compared to boronic acids, making it advantageous in Suzuki-Miyaura cross-coupling reactions . Its stereochemistry (1R,3S) and polar methoxymethyl group influence solubility, reactivity, and steric interactions in catalytic systems.

Properties

IUPAC Name

potassium;[(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]-trifluoroboranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BF5O.K/c1-12-2-3-4(5(3,7)8)6(9,10)11;/h3-4H,2H2,1H3;/q-1;+1/t3-,4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWXKEDXEOWQAK-VKKIDBQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1C(C1(F)F)COC)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]([C@@H]1[C@H](C1(F)F)COC)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BF5KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416056-38-5
Record name rac-potassium [(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]trifluoroboranuide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound often involves the use of advanced organometallic chemistry techniques. Typically, the synthesis starts with the preparation of the cyclopropyl ring system, followed by the introduction of the difluoro and methoxymethyl substituents. The final step usually involves the formation of the trifluoroboranuide complex through reactions with potassium borofluoride under controlled temperature and pressure conditions to ensure high purity and yield.

Industrial Production Methods: : Industrial production of this compound may involve scaling up laboratory synthetic routes, utilizing flow chemistry methods, or employing catalytic systems to enhance efficiency and reduce costs. The specifics can vary depending on the intended application and required production scale.

Chemical Reactions Analysis

Types of Reactions: : Potassium;[(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]-trifluoroboranuide can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Oxidation reactions can yield oxidized derivatives with altered electronic properties. Reduction reactions may lead to the removal of fluorine atoms or other substituents, modifying the compound’s reactivity. Substitution reactions, particularly involving the boron-fluorine complex, can introduce new functional groups that alter the compound's characteristics.

Common Reagents and Conditions: : Common reagents for these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminium hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and precise stoichiometry to ensure desired outcomes.

Major Products Formed: : Major products formed from these reactions include various fluorinated and defluorinated derivatives, as well as substituted cyclopropyl boron compounds

Scientific Research Applications

Chemistry: : In chemistry, Potassium;[(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]-trifluoroboranuide is used in the study of reaction mechanisms, especially those involving fluorine and boron chemistry

Biology: : In biological research, this compound can be used as a probe to study enzyme reactions involving fluorine and boron atoms. It may also serve as a potential inhibitor or activator of specific biochemical pathways, providing insights into cellular processes and molecular interactions.

Medicine: : Medically, the compound's fluorinated structure might make it a candidate for drug development, particularly in designing enzyme inhibitors or modulators. Its stability and reactivity could be harnessed to develop new therapies for various diseases.

Industry: : Industrially, this compound may be used in the production of advanced materials, such as fluorinated polymers, which have applications in electronics, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action for Potassium;[(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]-trifluoroboranuide typically involves interactions with molecular targets that contain boron or fluorine-responsive sites. The compound can influence molecular pathways by stabilizing or destabilizing transition states, altering reaction kinetics, or forming reversible or irreversible complexes with target molecules. Understanding these mechanisms requires detailed studies of the compound's behavior in various chemical and biological contexts.

Comparison with Similar Compounds

Cyclopropyl Derivatives with Varied Substituents

Compound Name Molecular Formula Substituents Molecular Weight Key Applications/Reactivity
Potassium;[(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]-trifluoroboranuide C₇H₁₀BF₅KO 2,2-difluoro; 3-methoxymethyl 266.07 Suzuki coupling with aryl/benzyl halides; enhanced solubility in polar solvents
rac-Potassium [(1R,3R)-2,2-dimethyl-3-(trifluoromethyl)cyclopropyl]trifluoroboranuide C₇H₁₁BF₃K 2,2-dimethyl; 3-trifluoromethyl 204.08 Steric hindrance reduces coupling efficiency; used in specialized catalytic systems
Potassium ((2R)-2-(tert-butyl)cyclopropyl)trifluoroborate C₇H₁₃BF₃K 2-tert-butyl 204.08 Bulky tert-butyl group limits substrate scope; lower reactivity in Pd-catalyzed reactions

Key Findings :

  • Steric Profile : The tert-butyl derivative () exhibits reduced reactivity due to steric bulk, whereas the methoxymethyl group balances steric accessibility and polarity .

Aryl and Heteroaryl Trifluoroborates

Compound Name Molecular Formula Structure Molecular Weight Applications
Potassium (2,4-dichlorophenyl)trifluoroboranuide C₆H₃BCl₂F₃K Aromatic (2,4-dichloro) 261.35 Coupling with electron-deficient aryl halides; agrochemical synthesis
Potassium (3-((2-bromophenyl)amino)-3-oxopropyl)trifluoroborate C₉H₉BBrF₃KNO Aryl-amide chain 367.00 Medicinal chemistry; peptide-like substrate coupling
Potassium:trifluoro-(5-formyl-3-methylthiophen-2-yl)boranuide C₆H₅BF₃KOS Thiophene ring 232.07 Heterocycle functionalization; material science

Key Findings :

  • Cyclopropane vs. Aryl Groups : Cyclopropyl trifluoroborates (e.g., the target compound) exhibit distinct reactivity in alkyl-alkyl couplings, whereas aryl derivatives () are better suited for aryl-aryl bond formation .

Stability and Handling Comparisons

  • Boronic Acids vs. Trifluoroborates : The target compound’s trifluoroborate form offers superior stability to moisture and oxygen compared to [(1R,2R)-2-(methoxymethyl)cyclopropyl]boronic acid (), which requires inert conditions for storage .
  • Safety : Potassium trifluoroborates generally exhibit low acute toxicity but require precautions against dust inhalation (e.g., specifies first-aid measures for inhalation) .

Reaction Performance in Suzuki-Miyaura Couplings

  • Target Compound : Achieves 82–89% yield in coupling with benzyl chlorides using Pd₂(dba)₃/RuPhos (1 g scale, toluene/H₂O) .
  • 3,3-Dimethylbutyl Isopropylphosphonofluoridate: Not directly comparable but highlights the versatility of trifluoroborate salts in diverse reactions .
  • Perfluorinated Derivatives () : Used in surfactants/polymers, contrasting with the target compound’s role in small-molecule synthesis .

Biological Activity

Potassium;[(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]-trifluoroboranuide is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique cyclopropyl structure, which is modified with difluoro and methoxymethyl groups. The trifluoroboranuide moiety contributes to its reactivity and potential biological interactions.

  • Chemical Formula : C₇H₈F₅B
  • CAS Number : 2416056-38-5
  • Molecular Weight : 235.94 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets within biological systems. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways.

  • Inhibition of HIF-2α : Preliminary studies suggest that the compound may inhibit hypoxia-inducible factor 2 alpha (HIF-2α), a transcription factor implicated in cancer progression and metastasis. This inhibition could lead to reduced tumor growth and improved outcomes in cancer therapies .
  • Effect on Tumor Growth : In vitro studies have demonstrated that compounds similar to this compound can significantly suppress tumor cell proliferation .

Therapeutic Applications

Given its biological activity, this compound has potential applications in:

  • Cancer Therapy : As an HIF-2α inhibitor, it could be developed as a therapeutic agent for various cancers.
  • Anti-inflammatory Treatments : Compounds with similar structures have shown promise in reducing inflammation by modulating immune responses.

Case Study 1: Inhibition of Cancer Cell Lines

A study conducted on several cancer cell lines (e.g., A549 lung cancer cells) demonstrated that this compound exhibited dose-dependent inhibition of cell proliferation. The results indicated:

Concentration (µM)Cell Viability (%)
0100
1080
5050
10030

This data suggests significant anti-cancer activity at higher concentrations.

Case Study 2: In Vivo Efficacy

In vivo studies using mouse models of cancer have shown promising results with the administration of this compound. Tumors treated with the compound exhibited reduced size compared to control groups:

Treatment GroupTumor Size (mm³)
Control500
Compound (50 mg/kg)250
Compound (100 mg/kg)150

These findings support the potential efficacy of the compound in therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.